molecular formula C12H22N2O2 B1393801 Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate CAS No. 1221725-82-1

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

Cat. No.: B1393801
CAS No.: 1221725-82-1
M. Wt: 226.32 g/mol
InChI Key: VWHTWONROPCVPD-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[221]hept-1-ylmethylcarbamate is a chemical compound that features a bicyclic structure with a tert-butyl carbamate group

Scientific Research Applications

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is a synthetic compound that primarily targets rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.

Mode of Action

The compound interacts with its target by inhibiting the activity of rho-associated protein kinase . This inhibition results in changes in the kinase’s downstream signaling pathways, affecting the cellular processes it regulates.

Biochemical Pathways

The inhibition of rho-associated protein kinase affects several biochemical pathways. These include pathways involved in cell motility, such as actin cytoskeleton organization, and pathways involved in cell proliferation and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of rho-associated protein kinase. This can lead to changes in cell motility, proliferation, and apoptosis, potentially influencing disease progression in conditions where these processes are dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate typically involves the protection of 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-{2-azabicyclo[2.2.1]heptan-1-ylmethyl}carbamate hydrochloride
  • Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

Uniqueness

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate is unique due to its specific bicyclic structure and the presence of a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHTWONROPCVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
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Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
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Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
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Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
Reactant of Route 6
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

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